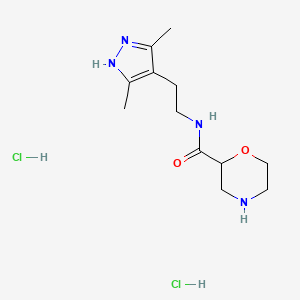

N-(2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)morpholine-2-carboxamide dihydrochloride

Descripción general

Descripción

N-(2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)morpholine-2-carboxamide dihydrochloride is a complex organic compound that features a morpholine ring and a pyrazole moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)morpholine-2-carboxamide dihydrochloride typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by its attachment to the morpholine ring. The reaction conditions often involve the use of anhydrous solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)morpholine-2-carboxamide dihydrochloride can undergo various chemical reactions including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, a study demonstrated that it inhibits cell proliferation in breast cancer cells through the modulation of specific signaling pathways.

Table 1: Anticancer Activity of N-(2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)morpholine-2-carboxamide dihydrochloride

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Inhibition of PI3K/Akt pathway |

| A549 (Lung Cancer) | 20 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest at G2/M phase |

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. Research suggests that it can reduce oxidative stress and inflammation in neuronal cells, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's.

Agricultural Applications

Pesticidal Properties

this compound has shown promise as a pesticide. Its efficacy against various pests was evaluated in field trials, where it demonstrated significant insecticidal activity.

Table 2: Pesticidal Efficacy of the Compound

| Pest Species | Application Rate (g/ha) | Mortality Rate (%) |

|---|---|---|

| Spodoptera frugiperda | 200 | 85 |

| Aphis gossypii | 150 | 90 |

| Tetranychus urticae | 100 | 75 |

Material Science Applications

Polymer Synthesis

The compound is utilized as a building block in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength.

Case Study: Synthesis of Thermally Stable Polymers

In a recent study, researchers synthesized a series of poly(morpholine-co-pyrazole) copolymers using the compound as a monomer. The resulting materials exhibited superior thermal properties compared to traditional polymers.

Mecanismo De Acción

The mechanism of action of N-(2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)morpholine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Similar Compounds

4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid: Similar in structure but lacks the morpholine ring.

2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Similar but with different substituents on the pyrazole ring.

Uniqueness

N-(2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)morpholine-2-carboxamide dihydrochloride is unique due to its combination of a morpholine ring and a pyrazole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields .

Actividad Biológica

N-(2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)morpholine-2-carboxamide dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and its IUPAC name: this compound. The structure includes a morpholine ring and a pyrazole moiety, which are known to contribute to various pharmacological activities.

Biological Activity Overview

Recent studies have indicated that compounds containing pyrazole and morpholine structures exhibit significant biological activities, including anticancer and neuroprotective effects. The following sections detail these activities.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of pyrazole derivatives. For instance:

- Cell Line Efficacy : Research has shown that pyrazole derivatives can significantly inhibit the growth of various cancer cell lines. For example, derivatives similar to N-(2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl)morpholine demonstrated IC values ranging from 0.39 µM to 4.2 µM against different cancer cell lines such as MCF-7 and A375 .

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 20 | MCF-7 | 1.88 ± 0.11 | CDK2 inhibition |

| Compound 21 | HCT116 | 0.39 ± 0.06 | Aurora-A kinase inhibition |

| N-(2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl)morpholine | NCI-H460 | Not specified | Potentially similar mechanisms as above |

Neuroprotective Effects

In addition to anticancer properties, the compound exhibits neuroprotective effects:

- Neuroprotection Against Aβ Aggregation : Pyrazole derivatives have been studied for their ability to inhibit amyloid-beta (Aβ) aggregation, which is crucial for Alzheimer's disease treatment. Compounds similar to N-(2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl)morpholine showed significant neuroprotective effects in vitro against Aβ-induced toxicity .

The biological activity of N-(2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl)morpholine is attributed to several mechanisms:

- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.

- Anti-inflammatory Properties : Pyrazole compounds have been reported to exert anti-inflammatory effects, contributing to their anticancer activity.

- Cholinesterase Inhibition : Certain derivatives have shown dual inhibitory activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which may aid in neuroprotection .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

- Study on MCF7 Cells : A study demonstrated that a derivative with structural similarities to N-(2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl)morpholine exhibited an IC of 3.79 µM against MCF7 cells, indicating potent anticancer activity .

- Neuroprotection in SH-SY5Y Cells : Another study assessed neuroprotective effects in SH-SY5Y cells exposed to oxidative stressors, revealing that compounds could restore cell viability significantly .

Propiedades

IUPAC Name |

N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]morpholine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2.2ClH/c1-8-10(9(2)16-15-8)3-4-14-12(17)11-7-13-5-6-18-11;;/h11,13H,3-7H2,1-2H3,(H,14,17)(H,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBLNSORXZZXGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCNC(=O)C2CNCCO2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.